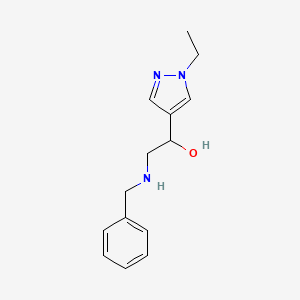
2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, as well as the yield and purity of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This includes studying the compound’s melting point, boiling point, solubility, stability, etc.Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Compounds
Researchers have extensively studied the synthesis and characterization of novel heterocyclic compounds containing pyrazole and related moieties. For example, Abdelhamid and Afifi (2010) reported the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines incorporating an antipyrine moiety. These compounds were synthesized through the treatment of certain precursors with halo ketones or halo esters, establishing their structures through elemental analysis, spectral data, and alternative synthesis methods when possible (Abdelhamid & Afifi, 2010).
Kariuki et al. (2022) investigated the reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes under basic conditions, leading to the formation of chalcones. These chalcones were further reacted to yield novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, showcasing a method for synthesizing complex heterocyclic structures (Kariuki et al., 2022).
Antimicrobial Activity of Pyrazole Derivatives
The antimicrobial activity of pyrazole derivatives has been a subject of interest in the scientific community. Hassan (2013) synthesized a series of 2-pyrazolines and new pyrazoline derivatives bearing benzenesulfonamide moieties. These compounds were tested for their antimicrobial activity against various bacteria and fungi, demonstrating the potential of pyrazole derivatives in developing new antimicrobial agents (Hassan, 2013).
Hydrogen-Bonded Supramolecular Structures
The study of hydrogen-bonded supramolecular structures in pyrazole derivatives provides insights into the potential applications of these compounds in materials science and crystal engineering. Portilla et al. (2007) described the hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates, highlighting the diversity of dimensional assemblies these molecules can form, which could be relevant for designing novel molecular materials (Portilla et al., 2007).
Fluorescent Chemosensors for Metal Ion Detection
The application of pyrazoline derivatives as fluorescent chemosensors for metal ion detection represents a significant area of research. Khan (2020) synthesized a heterocyclic D-π-A chromophore that acts as a fluorescent chemosensor for Fe3+ ions. This study demonstrates the utility of pyrazoline derivatives in environmental monitoring and biochemical assays (Khan, 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, etc.
Orientations Futures
This could involve potential applications of the compound, areas for further research, etc.
I hope this general approach is helpful to you. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
2-(benzylamino)-1-(1-ethylpyrazol-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-17-11-13(9-16-17)14(18)10-15-8-12-6-4-3-5-7-12/h3-7,9,11,14-15,18H,2,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMDUWKNXQWQAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(CNCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

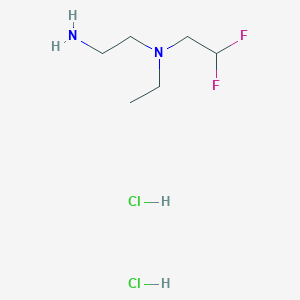
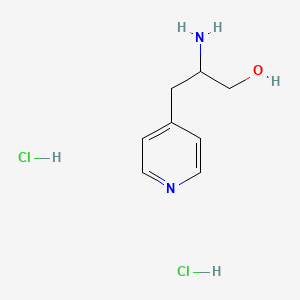
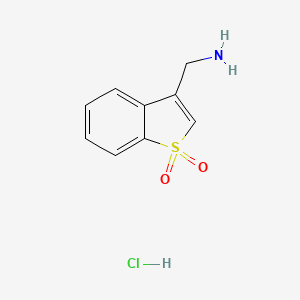
![3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B1379565.png)
![Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate](/img/structure/B1379566.png)
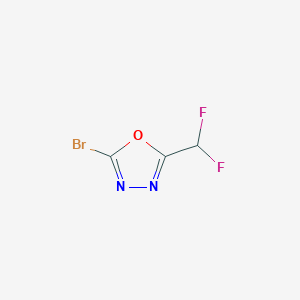
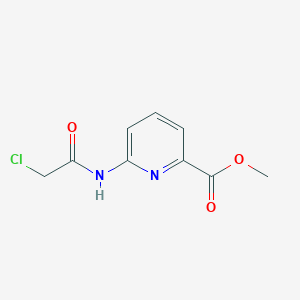
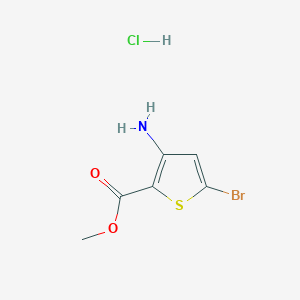
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)
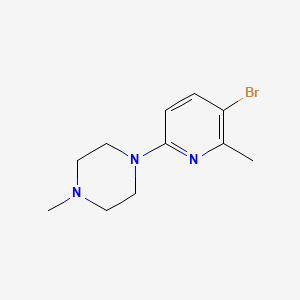
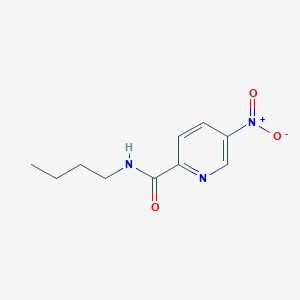
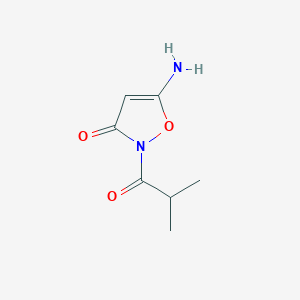
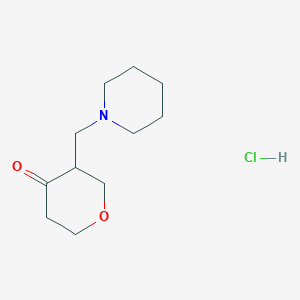
![Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B1379582.png)